cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone
Overview
Description
Cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. It is a potential drug candidate due to its interesting biological properties.
Mechanism of Action
The mechanism of action of cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone in lab experiments include its potential use in the treatment of various diseases and its interesting biological properties. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone. These include further studies on its mechanism of action, potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, and potential use in combination with other drugs for the treatment of cancer. Additionally, further studies on its potential side effects and toxicity are needed.
Scientific Research Applications
Cyclopropyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone has been studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
cyclopropyl-[1-(3-phenoxypropyl)indol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-21(16-11-12-16)19-15-22(20-10-5-4-9-18(19)20)13-6-14-24-17-7-2-1-3-8-17/h1-5,7-10,15-16H,6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEZTPRMMHQATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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